molecular formula C22H18N2O2 B14528400 2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol CAS No. 62308-71-8

2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol

Cat. No.: B14528400
CAS No.: 62308-71-8
M. Wt: 342.4 g/mol
InChI Key: DQFHNVDZBYDDAN-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol is a complex organic compound that features both phenol and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol typically involves the condensation of 2-methoxy-5-formylphenol with 3-phenyl-1H-indole-1-amine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenol or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce various substituents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(1-propenyl)phenol: Shares the methoxy and phenol groups but differs in the substituent on the phenol ring.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains the indole moiety but has different substituents and functional groups.

Uniqueness

2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol is unique due to its specific combination of phenol and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62308-71-8

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-5-[(3-phenylindol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C22H18N2O2/c1-26-22-12-11-16(13-21(22)25)14-23-24-15-19(17-7-3-2-4-8-17)18-9-5-6-10-20(18)24/h2-15,25H,1H3

InChI Key

DQFHNVDZBYDDAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

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